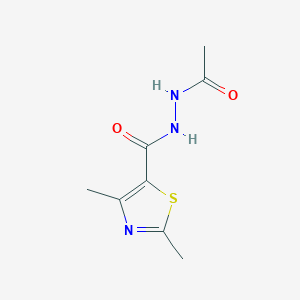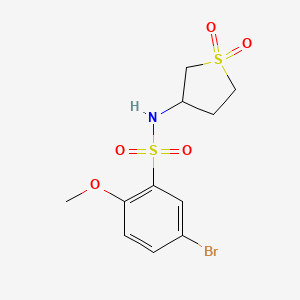
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide, also known as DMQX, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQX is a non-competitive antagonist of the AMPA receptor, a type of ionotropic glutamate receptor that plays a crucial role in synaptic transmission and plasticity in the central nervous system. In
Mécanisme D'action
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide acts as a non-competitive antagonist of the AMPA receptor, which means that it binds to a different site on the receptor than the glutamate neurotransmitter, and blocks the channel pore from opening. This leads to a reduction in the flow of ions across the membrane, and a decrease in the excitatory effects of glutamate on the neuron. N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide has a higher affinity for the GluA2 subunit of the AMPA receptor, which is important for its selectivity and potency.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to have a number of biochemical and physiological effects on the central nervous system. It has been shown to reduce the amplitude and frequency of excitatory postsynaptic currents in hippocampal neurons, and to inhibit the induction of long-term potentiation, a form of synaptic plasticity that is thought to underlie learning and memory. N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide has also been shown to protect neurons from excitotoxicity, a process by which excessive activation of glutamate receptors leads to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the GluA2 subunit of the AMPA receptor, its ability to block the excitatory effects of glutamate on AMPA receptors, and its potential therapeutic applications for neurological disorders. However, there are also some limitations to its use, including its potential toxicity, its non-specific effects on other ion channels and receptors, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide and its potential applications in scientific research. One area of interest is the development of more potent and selective AMPA receptor antagonists, which could be used to investigate the role of AMPA receptors in neurological disorders and to develop new therapeutic agents. Another area of interest is the investigation of the mechanisms underlying the neuroprotective effects of N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide, and its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the use of N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide as a tool for investigating the role of AMPA receptors in synaptic plasticity and learning and memory could lead to a better understanding of the mechanisms underlying these processes, and to the development of new treatments for cognitive disorders.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide involves several steps, including the reaction of 3,5-dimethylphenylacetonitrile with ethyl oxalyl chloride to form ethyl 3,5-dimethylphenylacetate, which is then reacted with 2-aminoacetophenone to form N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide. The yield of N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide can be improved by optimizing the reaction conditions, such as the reaction temperature and time, and the use of different solvents and catalysts.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide has been widely used in scientific research as a tool to study the function of AMPA receptors in the central nervous system. It has been shown to block the excitatory effects of glutamate on AMPA receptors, which can be used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide has also been used to study the effects of drugs and other compounds on AMPA receptor function, as well as to investigate the mechanisms underlying neurological disorders such as epilepsy and stroke.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-7-12(2)9-13(8-11)19-18(22)15-10-17(21)20-16-6-4-3-5-14(15)16/h3-10H,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHIICFLLPZCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(4Z)-4-(benzenesulfonylimino)-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468491.png)
![ethyl 2-[(2E,5E)-2,5-bis[(4-bromophenyl)methylidene]cyclopentylidene]-2-cyanoacetate](/img/structure/B7468495.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 1H-indole-2-carboxylate](/img/structure/B7468504.png)
![2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene](/img/structure/B7468511.png)
![3-[[(4Z)-4-naphthalen-2-ylsulfonylimino-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468517.png)


![1,3-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7468535.png)
![N-[(4-fluorophenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7468543.png)
![4-[[4-(3-Methoxypropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanylmethyl]benzonitrile](/img/structure/B7468550.png)
![[1-(methylcarbamoylamino)-1-oxopropan-2-yl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7468559.png)
![4-[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]benzamide](/img/structure/B7468565.png)
![2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B7468570.png)